Cas no 887898-87-5 (3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide)
3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
- 2-Benzofurancarboxamide, 3-[(2-nitrobenzoyl)amino]-N-(4-nitrophenyl)-
- AB00671637-01
- 887898-87-5
- 3-[(2-nitrobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
- 3-(2-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
- AKOS024594445
- F0666-1187
-
- Inchi: 1S/C22H14N4O7/c27-21(15-5-1-3-7-17(15)26(31)32)24-19-16-6-2-4-8-18(16)33-20(19)22(28)23-13-9-11-14(12-10-13)25(29)30/h1-12H,(H,23,28)(H,24,27)
- InChI Key: YBAALMJJRPCLIX-UHFFFAOYSA-N
- SMILES: O1C(C(NC2C=CC(=CC=2)[N+](=O)[O-])=O)=C(C2C=CC=CC1=2)NC(C1C=CC=CC=1[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 446.08624880g/mol
- Monoisotopic Mass: 446.08624880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 4
- Complexity: 759
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 163Ų
Experimental Properties
- Density: 1.551±0.06 g/cm3(Predicted)
- Boiling Point: 546.5±50.0 °C(Predicted)
- pka: 10.74±0.43(Predicted)
3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0666-1187-2μmol |
3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-87-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0666-1187-5μmol |
3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-87-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0666-1187-10μmol |
3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-87-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0666-1187-20μmol |
3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-87-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0666-1187-1mg |
3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-87-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0666-1187-2mg |
3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-87-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0666-1187-3mg |
3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-87-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0666-1187-4mg |
3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-87-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0666-1187-5mg |
3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-87-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0666-1187-10mg |
3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-87-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Comprehensive Overview of 3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS No. 887898-87-5)
3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS No. 887898-87-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This benzofuran-derived molecule features a unique structural framework, combining nitrobenzamide and nitrophenyl moieties, which contribute to its potential applications in drug discovery and advanced material design. Researchers are increasingly exploring its role as a kinase inhibitor or fluorescence probe, aligning with current trends in precision medicine and bioimaging technologies.
The compound’s molecular structure, characterized by its benzofuran-2-carboxamide core, offers versatility in synthetic modifications. This adaptability makes it a candidate for structure-activity relationship (SAR) studies, particularly in targeting inflammatory pathways or oxidative stress—topics frequently searched in academic and industrial databases. Its nitro groups further enhance reactivity, enabling applications in catalysis or as a precursor for heterocyclic synthesis, areas of high interest in green chemistry initiatives.
Recent publications highlight the compound’s potential in neurodegenerative disease research, a hotspot given the rising global prevalence of conditions like Alzheimer’s. Its ability to modulate protein-protein interactions (PPIs) or act as a small-molecule scaffold aligns with AI-driven drug discovery trends, where users often search for “novel therapeutic targets” or “fragment-based drug design.” Additionally, its photophysical properties are under investigation for OLED materials, tapping into the booming demand for energy-efficient displays.
From a synthetic standpoint, CAS No. 887898-87-5 is typically prepared via amide coupling reactions, with yields optimized through microwave-assisted synthesis—a technique gaining traction in high-throughput screening workflows. Analytical characterization employs HPLC-MS and NMR spectroscopy, ensuring purity for in vitro assays. These methodologies resonate with lab professionals searching for “optimized synthetic protocols” or “analytical validation techniques.”
Environmental and safety profiles of 3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide adhere to standard laboratory handling protocols. While not classified as hazardous, its nitroaromatic components warrant precautions during storage, a detail often queried in chemical safety databases. The compound’s stability under varying pH and temperature conditions is also a focus, addressing common user questions about “compound degradation pathways.”
In summary, CAS No. 887898-87-5 represents a multifaceted tool for researchers exploring medicinal chemistry, material science, and biochemical assays. Its integration into cutting-edge fields like AI-augmented drug discovery and sustainable materials ensures its relevance in both academic and industrial settings. Future studies may expand its utility as a therapeutic agent or functional material, solidifying its position in the scientific lexicon.
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